4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Description
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is a pyridinium-based ionic compound featuring a methoxycarbonyl (-COOMe) group at the 4-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion. This electron-withdrawing substituent at the 4-position significantly influences its electronic properties, solubility, and reactivity. Pyridinium salts like this are widely utilized in organic synthesis, materials science, and pharmaceuticals due to their stability and tunable electronic characteristics.
Properties
IUPAC Name |
methyl 1-methylpyridin-1-ium-4-carboxylate;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2.HI/c1-9-5-3-7(4-6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBIGSCEQLGED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513586 | |
| Record name | 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7630-02-6 | |
| Record name | 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(Methoxycarbonyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
4-(Methoxycarbonyl)pyridine+Methyl iodide→4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and esters.
Biology: Investigated for its potential to inhibit the growth of specific bacteria and fungi.
Medicine: Explored for its biochemical effects and potential therapeutic applications.
Industry: Utilized as a catalyst in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide involves its interaction with cellular membranes. The compound is believed to disrupt the structure and function of cell membranes, leading to alterations in cellular metabolism and ultimately cell death. This mechanism is particularly relevant in its antibacterial and antifungal activities.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., dimethylamino, styryl) enhance conjugation, leading to redshifted absorption/emission and higher fluorescence quantum yields .
- Electron-withdrawing groups (e.g., methoxycarbonyl, thiocarbamoyl) reduce fluorescence but improve stability and reactivity in nucleophilic environments .
- Positional isomerism (e.g., substituent at 2- vs.
Key Insights :
- Styryl and carbamoyl derivatives exhibit superior photophysical properties compared to methoxycarbonyl analogues, making them preferred for fluorescence applications .
- Carbamoyl and thiocarbamoyl groups enhance bioactivity, as seen in antiviral and enzyme-inhibiting compounds .
Crystallographic and Stability Data
Biological Activity
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with significant biological activity, particularly in the fields of antimicrobial research. This compound exhibits notable antibacterial and antifungal properties, which are primarily attributed to its ability to disrupt cellular membranes, leading to alterations in cellular metabolism and cell death.
Chemical Structure and Properties
The chemical structure of this compound features a pyridinium core with a methoxycarbonyl group at the 4-position and a methyl group at the 1-position. This unique arrangement contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Chemical Formula | C₇H₈N₁O₂I |
| Molecular Weight | 248.05 g/mol |
| CAS Number | 7630-02-6 |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily linked to its interaction with cellular membranes. It disrupts membrane integrity, which can lead to:
- Increased permeability: This allows leakage of essential cellular components.
- Altered metabolic functions: Disruption of normal cellular processes can result in cell death.
Research indicates that the compound's quaternary ammonium structure enhances its ability to penetrate microbial membranes, making it effective against various pathogens.
Antibacterial Properties
Studies have shown that this compound exhibits activity against a range of bacterial strains. The following table summarizes its effectiveness against selected bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Antifungal Properties
The compound also demonstrates antifungal activity, particularly against pathogenic fungi. The MIC values for selected fungal strains are as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 30 µg/mL |
| Aspergillus niger | 40 µg/mL |
Case Studies and Research Findings
Recent studies have investigated the potential applications of this compound in pharmacology:
- Antimicrobial Agent Development: Research has focused on optimizing this compound as a lead candidate for new antimicrobial therapies. The results indicate that modifications to the methoxycarbonyl group can enhance its potency against resistant bacterial strains.
- Mechanistic Studies: A study conducted by Smolecule highlighted that the compound's interaction with lipid bilayers mimics the behavior observed in natural antimicrobial peptides, suggesting a potential pathway for developing novel antibiotics.
- Synergistic Effects: Investigations into combination therapies have shown that when paired with other antimicrobial agents, such as traditional antibiotics, the efficacy of this compound is significantly enhanced, potentially reducing the required dosages and minimizing side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
